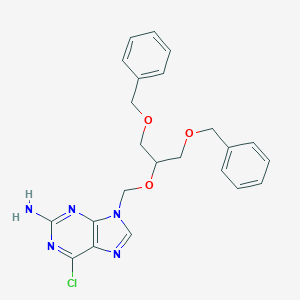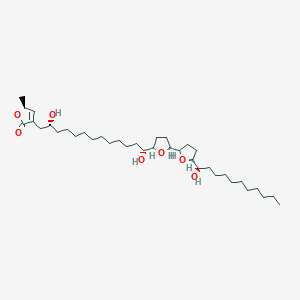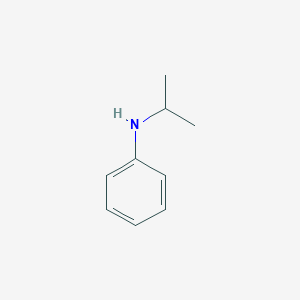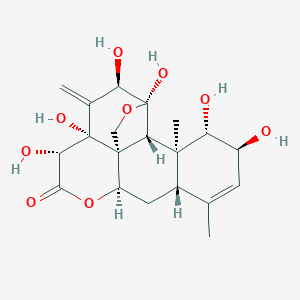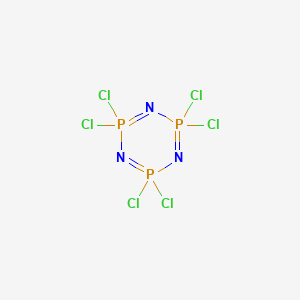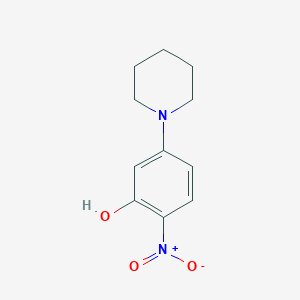
2-Nitro-5-piperidinophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-piperidinophenol is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 2-Nitro-5-piperidinophenol typically involves the nitration of 5-piperidinophenol. The reaction conditions for this process often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenol ring .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
2-Nitro-5-piperidinophenol undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-5-piperidinophenol, while oxidation of the phenolic hydroxyl group results in the corresponding quinone derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Nitro-5-piperidinophenol primarily involves its interaction with radicals. The nitroxide group in the compound can scavenge thiyl radicals, leading to the formation of secondary amines. This activity helps preserve intracellular glutathione levels and protect cells from radical-induced toxicity. The compound’s antioxidative properties are attributed to its ability to stabilize and neutralize reactive oxygen species (ROS) and other radicals.
Comparison with Similar Compounds
2-Nitro-5-piperidinophenol can be compared with other piperidine derivatives, such as:
2-Nitro-4-piperidinophenol: Similar in structure but with the nitro group in a different position, leading to different chemical reactivity and applications.
2-Amino-5-piperidinophenol: The reduced form of this compound, which has different biological and chemical properties due to the presence of an amino group instead of a nitro group.
5-Piperidinophenol: The parent compound without the nitro group, which serves as a precursor for the synthesis of various nitro derivatives.
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKAQSBPHIORAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379056 |
Source


|
| Record name | 2-nitro-5-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157831-75-9 |
Source


|
| Record name | 2-nitro-5-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

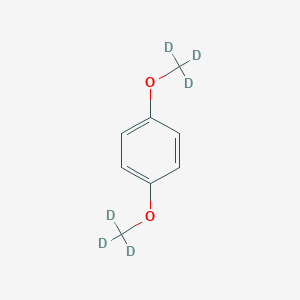
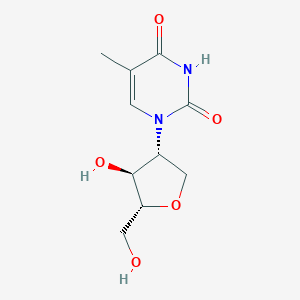
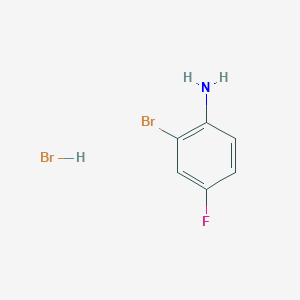
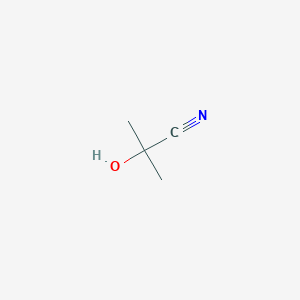
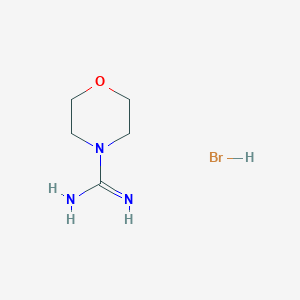
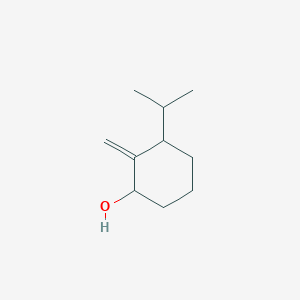
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
